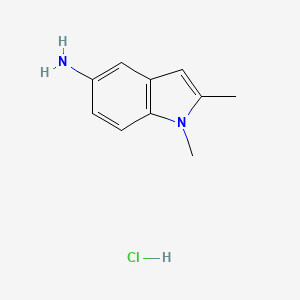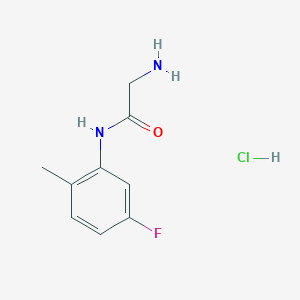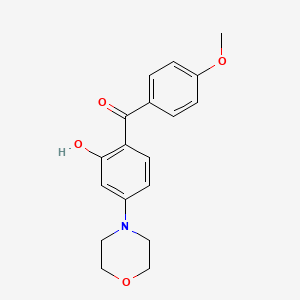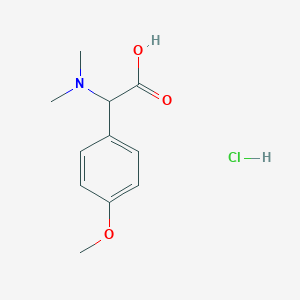![molecular formula C17H19ClN2O B1439641 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride CAS No. 1185300-43-9](/img/structure/B1439641.png)
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride
Overview
Description
2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride, commonly referred to as 2-EAP, is an indol-3-yl derivative of phenol. It is a synthetic compound with a wide range of applications in the fields of chemistry, biology, and medicine. In particular, 2-EAP is used as a reagent in organic synthesis and as a tool in scientific research.
Scientific Research Applications
Pharmacological Properties of Phenolic Compounds
Phenolic compounds, including chlorogenic acid (CGA) and others, have been recognized for their diverse pharmacological effects. These compounds exhibit antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and central nervous system (CNS) stimulation. CGA, for instance, modulates lipid metabolism and glucose in metabolic disorders, suggesting potential applications in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. The protective effects of CGA on the liver and its hypocholesterolemic influence highlight the broad therapeutic roles of phenolic acids (Naveed et al., 2018).
Environmental Behavior and Transformation of Phenolic Compounds
The environmental occurrence, fate, and transformation of phenolic compounds, including parabens and phenoxy acids, have been extensively reviewed. These studies emphasize the persistence of phenolic compounds in aquatic environments and their transformations through processes such as biodegradation and photodegradation. For instance, phenoxy acids, which share a phenolic structure, are highly mobile in water and can undergo degradation by microbial decomposition and photodegradation, suggesting research interests in environmental sciences and toxicology (Muszyński et al., 2019).
Antioxidant and Antimicrobial Applications
The antioxidant and antimicrobial properties of phenolic compounds, including synthetic phenolic antioxidants (SPAs), have been reviewed, highlighting their significance in industrial and commercial products. These compounds are utilized to retard oxidative reactions and extend product shelf life, with implications for food science, cosmeceutics, and pharmaceuticals. Research into the environmental occurrence, human exposure, and toxicity of SPAs underscores the need for studies on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)ethylamino]methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c20-17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16;/h1-8,12,18-20H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALRTSKFCCEZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



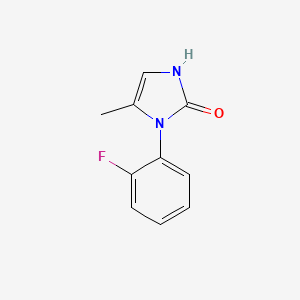
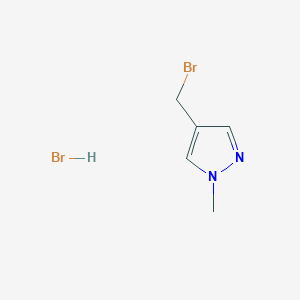
![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)
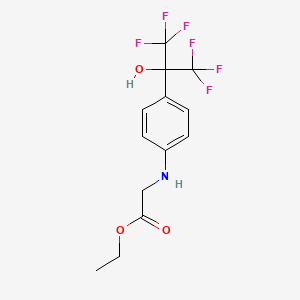
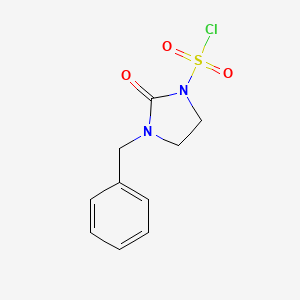
![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)
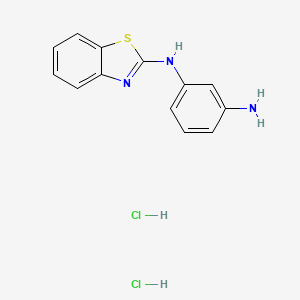
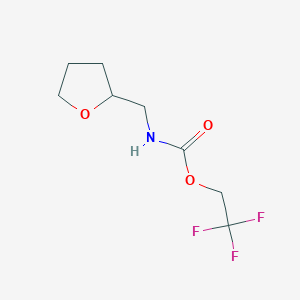
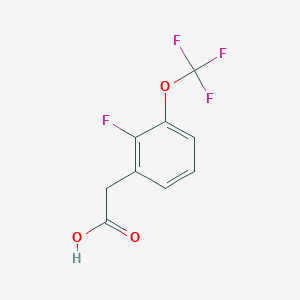
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)
